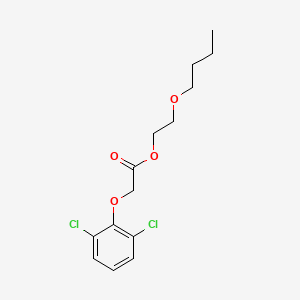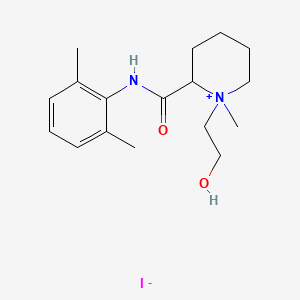
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research. The unique structure of this compound, featuring a piperidinium core with specific functional groups, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- typically involves the reaction of piperidine with 2,6-dimethylphenyl isocyanate, followed by the introduction of a hydroxyethyl group and subsequent methylation. The final step involves the addition of iodide to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halide salts under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while substitution of the iodide ion with chloride yields the corresponding chloride salt.
科学的研究の応用
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as ionic liquids and polymers.
作用機序
The mechanism of action of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
類似化合物との比較
Similar Compounds
Pyridinium Salts: These compounds share a similar structure with piperidinium salts but have a pyridine ring instead of a piperidine ring.
Quaternary Ammonium Salts: These compounds have a similar cationic structure but differ in the nature of the substituents attached to the nitrogen atom.
Uniqueness
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is unique due to its specific functional groups and the presence of the iodide ion. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
| 78289-20-0 | |
分子式 |
C17H27IN2O2 |
分子量 |
418.3 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-1-methylpiperidin-1-ium-2-carboxamide;iodide |
InChI |
InChI=1S/C17H26N2O2.HI/c1-13-7-6-8-14(2)16(13)18-17(21)15-9-4-5-10-19(15,3)11-12-20;/h6-8,15,20H,4-5,9-12H2,1-3H3;1H |
InChIキー |
NBXLEBLTPDQQJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)CCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)

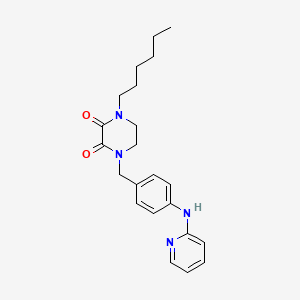
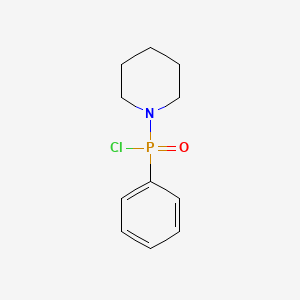
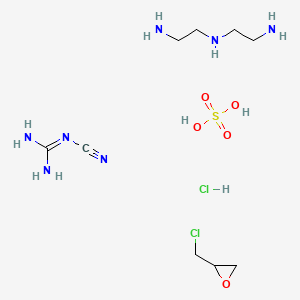

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/no-structure.png)

